molecular formula C10H21NO2 B1266439 1-(2,2-Diethoxyethyl)pyrrolidine CAS No. 23098-07-9

1-(2,2-Diethoxyethyl)pyrrolidine

Cat. No.: B1266439
CAS No.: 23098-07-9
M. Wt: 187.28 g/mol
InChI Key: PYFLZPWAPYSHHP-UHFFFAOYSA-N
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Description

1-(2,2-Diethoxyethyl)pyrrolidine is a chemical compound that belongs to the class of pyrrolidine derivatives. It has gained significant attention in scientific research due to its potential therapeutic and industrial applications. The compound has the molecular formula C10H21NO2 and a molecular weight of 187.28 g/mol .

Mechanism of Action

Target of Action

It is known that pyrrolidine alkaloids, a group to which this compound belongs, interact with a variety of biological targets . These include various enzymes, receptors, and ion channels, which play crucial roles in numerous physiological processes .

Mode of Action

Pyrrolidine alkaloids are known to interact with their targets in a variety of ways, leading to changes in cellular function . For instance, some pyrrolidine alkaloids have been shown to inhibit enzymes, modulate receptor activity, or alter ion channel function .

Biochemical Pathways

Pyrrolidine alkaloids are known to influence a variety of biochemical pathways, leading to a wide range of biological effects . These effects include antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .

Pharmacokinetics

These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

Pyrrolidine alkaloids have been shown to exert a variety of effects at the molecular and cellular level, including modulation of enzyme activity, receptor binding, and ion channel function . These effects can lead to changes in cellular signaling, gene expression, and ultimately, cellular function .

Action Environment

Factors such as temperature, ph, and the presence of other molecules can potentially influence the stability and activity of many chemical compounds

Biochemical Analysis

Biochemical Properties

1-(2,2-Diethoxyethyl)pyrrolidine plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are involved in the oxidation of organic substances. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity . Additionally, this compound can interact with other biomolecules such as nucleic acids and lipids, influencing their structural and functional properties.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs). This compound can modulate the activity of these receptors, leading to changes in downstream signaling cascades . Furthermore, this compound can affect gene expression by altering the transcriptional activity of certain genes. It also impacts cellular metabolism by interacting with metabolic enzymes, thereby influencing the rate of metabolic reactions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in either inhibition or activation of the target molecule’s function. For example, the interaction of this compound with cytochrome P450 enzymes can lead to changes in the enzyme’s catalytic activity, affecting the metabolism of other substrates . Additionally, this compound can influence gene expression by binding to transcription factors or other regulatory proteins, thereby modulating their activity.

Temporal Effects in Laboratory Settings

The effects of this compound in laboratory settings can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Its long-term effects on cellular function can vary depending on the duration of exposure. In vitro studies have demonstrated that prolonged exposure to this compound can lead to changes in cell viability and proliferation, as well as alterations in cellular metabolism.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, this compound has been shown to have minimal toxic effects, with no significant changes in physiological parameters . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the compound’s interactions with metabolic enzymes and the subsequent generation of reactive metabolites.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily those mediated by cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of more polar metabolites that can be readily excreted from the body . Additionally, this compound can influence metabolic flux by modulating the activity of key metabolic enzymes, thereby affecting the levels of various metabolites.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s movement across cellular membranes and its accumulation in specific cellular compartments . The distribution of this compound within tissues can also be influenced by its physicochemical properties, such as lipophilicity and molecular size.

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the endoplasmic reticulum or mitochondria, where it exerts its biochemical effects . The localization of this compound can also influence its activity and function, as different cellular environments provide distinct biochemical contexts.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-Diethoxyethyl)pyrrolidine typically involves the reaction of pyrrolidine with 2,2-diethoxyethanol under acidic or basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the product is purified using standard techniques like distillation or chromatography .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and controlled reaction conditions can enhance the efficiency of the process. Bulk manufacturing often requires stringent quality control measures to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(2,2-Diethoxyethyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to introduce different functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Halogenated compounds, nucleophiles, organic solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

1-(2,2-Diethoxyethyl)pyrrolidine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential role in biological systems, including enzyme inhibition and receptor binding studies.

    Medicine: Explored for its therapeutic potential in drug discovery and development, particularly in the design of novel pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Comparison with Similar Compounds

1-(2,2-Diethoxyethyl)pyrrolidine can be compared with other pyrrolidine derivatives, such as:

    Pyrrolidine: The parent compound, which lacks the ethoxyethyl groups.

    N-Methylpyrrolidine: A derivative with a methyl group attached to the nitrogen atom.

    N-Ethylpyrrolidine: A derivative with an ethyl group attached to the nitrogen atom

Uniqueness: this compound is unique due to the presence of two ethoxyethyl groups attached to the nitrogen atom, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other pyrrolidine derivatives and contributes to its specific properties and applications.

Properties

IUPAC Name

1-(2,2-diethoxyethyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO2/c1-3-12-10(13-4-2)9-11-7-5-6-8-11/h10H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYFLZPWAPYSHHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CN1CCCC1)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20177667
Record name 1-Pyrrolidineacetaldehyde, diethyl acetal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20177667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23098-07-9
Record name 1-Pyrrolidineacetaldehyde, diethyl acetal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023098079
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Record name NSC65621
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65621
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Pyrrolidineacetaldehyde, diethyl acetal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20177667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Pyrrolidineacetalaldehyde diethyl acetal
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